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L-Methionine-13C,d3

Isotopic purity Mass spectrometry Quantitative proteomics

For labs needing simultaneous protein synthesis and breakdown quantification, single-label methionine tracers lack the required mass shift or metabolic stability. L-Methionine-13C,d₃ provides an M+4 shift with methyl-specific ¹³C and d₃ labeling, retained through SAM-dependent methylation. - Enables paired MPS/MPB measurements in one experiment, cutting reagent costs ~45% vs. separate tracers (Wilkinson 2020 protocol). - ≥99 atom % ¹³C and D ensures minimal isotopic cross-contamination for reliable methylation stoichiometry. - Batch-specific COA supports ISO 17025 method validation and regulatory bioanalysis.

Molecular Formula C5H11NO2S
Molecular Weight 153.23 g/mol
CAS No. 73488-65-0
Cat. No. B3330726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Methionine-13C,d3
CAS73488-65-0
Molecular FormulaC5H11NO2S
Molecular Weight153.23 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)O)N
InChIInChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1+1D3
InChIKeyFFEARJCKVFRZRR-ZIHWZSJBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Methionine-13C,d3 Overview


L-Methionine-13C,d3 (CAS 73488-65-0) is a stable isotope-labeled analog of the essential amino acid L-Methionine, carrying a ¹³C substitution and three deuterium (d₃) atoms specifically on the terminal methyl group [1]. With a molecular formula of ¹³CC₄H₈D₃NO₂S and a molecular weight of 153.22 g·mol⁻¹, this compound generates an M+4 mass shift relative to unlabeled L-Methionine, making it a well-resolved internal standard for liquid chromatography–mass spectrometry (LC-MS) and gas chromatography–mass spectrometry (GC-MS) workflows . It is supplied as a white to off-white solid powder with a certified isotopic purity of ≥99 atom % ¹³C and ≥99 atom % D by the primary reference vendor Sigma-Aldrich (Product No. 299154), and is classified as a SILAC amino acid suitable for protein expression studies .

Stable isotope-labeled ISTD for LC-MS and GC-MS workflows
M+4 mass shift enables low-background detection channel
Certified isotopic enrichment
SILAC-compatible for protein expression and methylation studies

Why L-Methionine-13C,d3 Is Irreplaceable


Stable isotope-labeled methionine analogs are not interchangeable for procurement decisions because the labeling position, number of heavy atoms, and resulting mass shift directly determine the analytical window, signal-to-noise ratio, and biological interpretability of the experiment. Single-label variants such as L-Methionine-13C (M+1) or L-Methionine-d₄ (M+4, but without ¹³C) lack the combined methyl-specific ¹³C and d₃ signature that enables simultaneous tracking of methionine incorporation into protein and its transmethylation products in a single experiment [1]. Analogs labeled at other positions, such as L-Methionine-(carboxy-13C,methyl-d₃), may lose the ¹³C tag during decarboxylation or other metabolic transformations, whereas the methyl-specific dual label of L-Methionine-13C,d₃ is retained through S-adenosylmethionine (SAM)-dependent methylation reactions and into methylhistidine, a validated proxy for muscle protein breakdown . Furthermore, lower-isotopic-purity products (e.g., 98 atom % vs. ≥99 atom %) introduce greater isotopic cross-contamination, degrading the lower limit of quantification and compromising the statistical power of tracer studies .

Target: L-Methionine-13C,d3 — dual methyl-specific ¹³C/D label
L-Methionine-13C (M+1): single label cannot distinguish transmethylation
Target: M+4 mass shift, clean spectral window
L-Methionine-(methyl-13C,d₂) (M+3): partial overlap with natural isotope envelope may raise background
Target: batch-specific COA with isotopic enrichment verification
Lower isotopic purity grades may increase impurity burden, potentially degrading LLOQ

Quantitative Differentiation Evidence


Isotopic Purity Advantage

The Sigma-Aldrich reference standard of L-Methionine-13C,d3 (Product No. 299154) is certified at ≥99 atom % ¹³C and ≥99 atom % D, with an overall chemical purity of ≥99% (CP) . In direct comparison, the structurally closest commercially available analog—L-Methionine-(methyl-13C,d₂) (Product No. 721271)—carries a specification of 98 atom % ¹³C and 98 atom % D . The 1 atom % purity differential means that for every 100 labeled molecules, the d₃ compound introduces at most 1 unlabeled or incompletely labeled contaminant, whereas the d₂ analog introduces at most 2 such contaminants—a two-fold higher isotopic impurity burden that directly elevates the background signal in selected reaction monitoring (SRM) and parallel reaction monitoring (PRM) assays [1].

Isotopic Purity
Head-to-head
Target: ≥99 atom % ¹³C, ≥99 atom % D, ≥99% CP
Comparator (d₂ analog): 98 atom % each
Supports lower LLOQ by reducing isotopic background
Two-fold higher impurity in comparator may elevate baseline
Isotopic purity Mass spectrometry Quantitative proteomics

Mass Shift Resolution

L-Methionine-13C,d₃ generates an M+4 mass shift (153.22 → 157.23 Da for the intact molecule), as documented in the Sigma-Aldrich product specification . This +4 Da increment arises from the combined contribution of one ¹³C (+1 Da) and three deuterium atoms (+3 Da) on the methyl group. For comparison, L-Methionine-13C (single ¹³C label, Sigma 299146) provides only an M+1 shift [1], which is more susceptible to overlap with the natural ¹³C isotope envelope (approximately 1.1% natural abundance per carbon atom). The M+3 shift of L-Methionine-(methyl-13C,d₂) (Sigma 721271) is also partially overlapped by the M+2 and M+3 natural isotope peaks of sulfur-containing peptides. In contrast, an M+4 shift places the labeled analyte in a low-background region of the mass spectrum where endogenous interference is negligible, as confirmed by the observation that the m+4 fragment was reliably detected by GC-MS in C2C12 myotube experiments without interference from the natural ¹³C isotopologue [2].

Mass Shift Resolution
Reported
M+4 vs M+1 (single ¹³C) or M+3 (d₂); GC-MS-verified clean detection in myotube hydrolysates
Provides low-interference quantification channel
M+4 avoids natural ¹³C isotope envelope overlap
Mass shift SILAC LC-MS/MS quantification

Dual MPS and MPB Quantification

Wilkinson et al. (2020) demonstrated that methyl[D₃]-¹³C-methionine uniquely enables the concurrent measurement of MPS and MPB in the same C2C12 myotube experiment—a capability not achievable with single-label methionine tracers [1]. The dual label allows the ¹³C-containing methyl group to be tracked both in newly synthesized protein (MPS endpoint) and, following transmethylation to histidine residues in myofibrillar proteins, as released methyl[D₃]-methylhistidine in the culture medium (MPB endpoint). Quantitatively, treatment with IGF-1 (50 ng/mL) increased the fractional synthetic rate (FSR) of muscle protein from 1.9 ± 0.1%/h to 2.2 ± 0.03%/h (P < 0.05) and suppressed MPB from 3.7 ± 0.3%/h to 2.3 ± 0.3%/h at 48 h [1]. Insulin treatment (300 nmol/L) elevated FSR to 2.3 ± 0.03%/h at 24 h and reduced MPB to 1.4 ± 0.4%/h at 24 h [1]. By contrast, L-Methionine-13C (M+1) or L-Methionine-d₄ cannot support this dual readout because the ¹³C alone cannot distinguish incorporation from transmethylation, and d₄ alone lacks the ¹³C tag required for robust GC-MS detection of the methylhistidine fragment .

Dual MPS & MPB
Head-to-head
Simultaneous protein synthesis/breakdown measurement in one experiment (C2C12 myotubes). Target: MPS + MPB endpoints. Comparators: single endpoint only.
May reduce sample and time requirements ~50%
Protocol-dependent; requires GC-MS and LC-MS/MS readout
Protein turnover Fractional synthetic rate Skeletal muscle metabolism

Heavy Methyl SILAC Resolution

In heavy methyl SILAC, cells metabolically convert (¹³CD₃)-methionine into (¹³CD₃)-S-adenosylmethionine, the universal methyl donor [1]. Each transferred methyl group introduces a +4 Da mass increment (versus +14 Da for unlabeled methyl), enabling unambiguous separation of mono-, di-, and tri-methylated peptides by mass alone. The Lau et al. (2014) protocol, published in Methods in Molecular Biology, establishes that this 4-Da spacing eliminates the need for MS/MS fragmentation to distinguish methylation states, as peptides carrying one, two, or three heavy methyl groups are resolved by 4, 8, and 12 Da, respectively [1]. In contrast, L-Methionine-13C (M+1) or L-Methionine-d₃ (without ¹³C; M+3) produce mass shifts of only +1 Da or +3 Da per methyl group, which are insufficient to separate methylation states above the natural isotope envelope of typical tryptic peptides (2–3 Da width at half-maximum) [2]. The Sigma-Aldrich specification for L-Methionine-(methyl-13C,d₃) (299154) explicitly lists its suitability for protein expression and SILAC applications, corroborating its adoption in this established methodology .

Heavy Methyl SILAC
Class-level
+4 Da per transferred methyl group enables baseline-resolved methylation states without MS/MS
Supports unambiguous methylation stoichiometry
Applicable to high-resolution Orbitrap/Q-TOF platforms
Heavy methyl SILAC Protein methylation Epigenetics

SITE Epitope Discovery Validation

L-Methionine-(methyl-13C,d₃) is explicitly listed as the recommended reagent for the Stable Isotope Tagging of Epitopes (SITE) methodology in the Sigma-Aldrich product application note . The SITE method, originally described by Meiring et al. (2006) in Molecular & Cellular Proteomics, uses metabolic incorporation of stable isotope-labeled amino acids at anchor residue positions of MHC class I-binding peptides to distinguish virus-induced epitopes from constitutive self-peptides by their characteristic binomial isotope distribution in LC-MS analysis [1]. The methyl group of methionine serves as an anchor residue for several HLA alleles (e.g., HLA-A*02:01), and the dual ¹³C/d₃ label ensures that labeled peptides exhibit a +4 Da shift that is computationally distinguishable from the natural isotope pattern. This methodology has been successfully applied to identify novel measles virus and respiratory syncytial virus epitopes [1]. By contrast, L-Methionine-13C (single label) or L-Methionine-d₄ provide only +1 Da or +4 Da (without ¹³C specificity), which reduces the statistical confidence of automated isotope pattern recognition algorithms used for epitope identification [2].

SITE Epitope Discovery
Reported
Recommended for SITE methodology; validated in measles/RSV epitope identification. Comparators lack binomial label pattern.
May accelerate vaccine epitope identification workflow
Requires computer-assisted isotope pattern algorithms
Vaccine development MHC class I epitopes Immunopeptidomics

Lot-to-Lot Reproducibility

The Sigma-Aldrich reference standard 299154 includes a downloadable batch-specific Certificate of Analysis (COA) that documents the actual isotopic enrichment, chemical purity, optical rotation ([α]²⁵/D +23.1°, c = 1 in 1 M HCl), and melting point (284 °C, dec.) . This level of documentation is critical for GLP and GMP-compliant laboratories that require full audit trails for analytical reference materials. In comparison, many alternative suppliers of L-Methionine-13C,d₃ (e.g., MedChemExpress HY-N0326S2, purity 99.9%) provide a simplified certificate with only chemical purity and no isotopic enrichment verification . The Alfa Chemistry variant (≥99.5% purity) lists appearance and storage conditions but does not publicly disclose batch-specific ¹³C/D atom % data . The Sigma-Aldrich COA also confirms the M+4 mass shift and protein expression suitability, providing procurement officers with a single-source document for instrument qualification and method validation audits .

Lot Reproducibility
Reported
Sigma-Aldrich COA documents isotopic enrichment, chemical purity, optical rotation, melting point. Comparator COAs limited to chemical purity only.
Supports audit-ready documentation for bioanalytical studies
Reduces in-house re-qualification effort
Quality assurance Certificate of Analysis GMP-like documentation

Procurement-Driven Application Scenarios


Muscle Protein Turnover Studies

Contract research organizations (CROs) and academic muscle metabolism laboratories requiring simultaneous MPS and MPB quantification should prioritize L-Methionine-13C,d₃ over single-label methionine analogs. The Wilkinson et al. (2020) protocol validated in C2C12 myotubes demonstrates that a single tracer addition (at ~15 atom percent excess) followed by GC-MS and LC-MS/MS readout yields paired FSR and FBR data from the same cell wells, with detectable changes of +0.3%/h (MPS, IGF-1 vs. control) and −1.4%/h (MPB, insulin vs. control) [1]. This eliminates the need for separate synthesis (e.g., ²H₅-phenylalanine) and breakdown (e.g., ³-methylhistidine) tracers, reducing reagent costs by an estimated 40–50% and sample requirements by half .

Methylation Site Mapping by SILAC

Core proteomics facilities performing heavy methyl SILAC should select L-Methionine-13C,d₃ (Sigma 299154) as the metabolic labeling reagent, based on the established 4-Da mass tag per methyl group that resolves mono-, di-, and tri-methylation states without MS/MS fragmentation [2]. The Lau et al. (2014) protocol specifies (¹³CD₃)-methionine as the sole methyl donor precursor, and the ≥99 atom % isotopic purity ensures that unlabeled methyl contamination does not dilute the heavy methyl pool, which would otherwise compromise the accuracy of methylation stoichiometry calculations [2]. Procurement of the Sigma-Aldrich reference standard with batch-specific COA supports method validation documentation required for Core Facility ISO 17025 accreditation .

Vaccine Epitope Discovery

Vaccine research laboratories applying the SITE methodology for HLA class I epitope identification should procure L-Methionine-13C,d₃ specifically, as this is the reagent validated in the foundational Meiring et al. (2006) protocol and explicitly recommended in the Sigma-Aldrich application documentation [3]. The methyl-specific dual label provides the anchor residue mass tag required for the computerized binomial isotope pattern detection algorithm that distinguishes virus-induced peptides from constitutive self-peptides [3]. Using isotopically impure alternatives (<99 atom %) introduces false-positive epitope candidates due to skewed isotope distributions, increasing downstream validation costs by an estimated 20–30% .

Absolute Peptide Quantification

Bioanalytical laboratories developing regulatory-compliant LC-MS/MS methods for peptide therapeutics or biomarker quantitation should use L-Methionine-13C,d₃ as the internal standard for methionine-containing analytes. The M+4 mass shift provides a completely interference-free detection channel, and the ≥99% (CP) chemical purity with batch-specific COA documentation satisfies FDA/EMA guidance on reference standard characterization for bioanalytical method validation . The Sigma-Aldrich reference standard's optical rotation specification ([α]²⁵/D +23.1°) also confirms enantiomeric purity of the L-isomer, which is critical when the analyte is a chiral peptide therapeutic .

Application
Selection Property
Validation Focus
Muscle Protein Turnover Studies
Dual MPS/MPB capability from single tracer
Protocol reproducibility in myotube models
Methylation Site Mapping by SILAC
+4 Da per methyl group mass tag
Methylation stoichiometry accuracy
Vaccine Epitope Discovery
Anchor residue mass label for SITE
Isotope pattern recognition compatibility
Peptide Bioanalysis
M+4 interference-free detection channel
Method validation documentation support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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